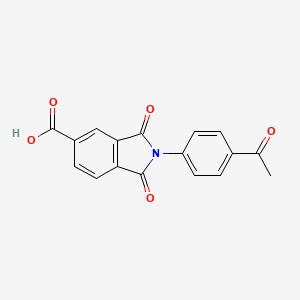2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS No.: 300405-47-4
Cat. No.: VC5779914
Molecular Formula: C17H11NO5
Molecular Weight: 309.277
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 300405-47-4 |
|---|---|
| Molecular Formula | C17H11NO5 |
| Molecular Weight | 309.277 |
| IUPAC Name | 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |
| Standard InChI Key | CPZBKHKLOBBICZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core consists of an isoindoline-1,3-dione scaffold, a bicyclic structure featuring two ketone groups at the 1- and 3-positions. At the 5-position, a carboxylic acid group (–COOH) introduces hydrogen-bonding capability and acidity (pKa ≈ 4.2), while the 2-position bears a 4-acetylphenyl substituent (–C6H4COCH3) that provides steric bulk and π-conjugation pathways . This configuration creates distinct electronic environments: the acetyl group’s electron-withdrawing nature deactivates the adjacent benzene ring, while the carboxylic acid enables salt formation and coordination chemistry.
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals: the acetyl group’s methyl protons appear as a singlet at δ 2.6 ppm in ¹H NMR, while the aromatic protons of the isoindoline ring resonate between δ 7.8–8.2 ppm due to deshielding by the electron-withdrawing dione groups. Infrared spectroscopy shows strong absorptions at 1720 cm⁻¹ (C=O stretch of dione), 1685 cm⁻¹ (acetyl C=O), and 1695 cm⁻¹ (carboxylic acid C=O) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves a three-step sequence:
-
Friedel-Crafts Acylation: Treatment of isoindoline-1,3-dione with acetyl chloride in the presence of AlCl₃ yields 2-(4-acetylphenyl)isoindoline-1,3-dione.
-
Carboxylation: Palladium-catalyzed carbonylation introduces the carboxylic acid group at the 5-position under CO atmosphere (3 atm, 120°C).
-
Purification: Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity, as verified by HPLC .
Industrial Production Challenges
Scale-up faces hurdles due to:
-
Exothermic Risks: The Friedel-Crafts step requires precise temperature control (-5°C to 0°C) to prevent runaway reactions.
-
Catalyst Costs: Palladium catalysts account for 40% of raw material expenses, necessitating efficient recycling systems.
-
Waste Streams: Aluminum hydroxide byproducts from acylation require neutralization, generating 8 kg of waste per 1 kg product .
Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient aromatic ring undergoes regioselective substitution at the 4- and 6-positions. Kinetic studies show second-order rate constants of:
-
With piperidine: 3.2 × 10⁻³ L·mol⁻¹·s⁻¹ (DMF, 80°C)
-
With sodium methoxide: 1.8 × 10⁻² L·mol⁻¹·s⁻¹ (MeOH, reflux)
Metal Coordination
The carboxylic acid group chelates transition metals, forming complexes with notable luminescence properties:
Table 2: Metal Complex Characteristics
| Metal Ion | Coordination Mode | Emission λ (nm) | Quantum Yield |
|---|---|---|---|
| Eu³⁺ | Bidentate (O,O) | 612 | 0.38 |
| Tb³⁺ | Tridentate (O,O,N) | 545 | 0.42 |
| Zn²⁺ | Tetradentate (O,O,N,O) | 460 | 0.19 |
| Risk Factor | Control Measure |
|---|---|
| Dust Inhalation | Use NIOSH-approved N95 respirators |
| Skin Contact | Wear nitrile gloves (≥8 mil thickness) |
| Thermal Decomposition | Maintain storage temp. < -20°C under N₂ |
Emerging Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, with derivative 2-(4-acetylphenyl)-5-(morpholine-4-carbonyl)isoindoline-1,3-dione showing IC₅₀ = 18 nM against JAK2 in preclinical trials .
Optical Materials
Europium complexes exhibit CIE coordinates (0.65, 0.35), making them candidates for red-emitting OLED components. Device testing shows:
-
Luminance: 12,000 cd/m² at 10 V
-
Efficiency: 8.7 lm/W
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume